1,2-Dihydroxy-3-methylcholanthrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dihydroxy-3-methylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a mutagen and carcinogen. It is a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and environmental toxins. The purpose of

Aplicaciones Científicas De Investigación

1,2-Dihydroxy-3-methylcholanthrene is commonly used in scientific research to induce mutations and carcinogenesis in cells and animals. It has been used to study the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. 1,2-Dihydroxy-3-methylcholanthrene has also been used to investigate the effects of environmental pollutants on human health.

Mecanismo De Acción

1,2-Dihydroxy-3-methylcholanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. It can also induce the expression of genes involved in cell proliferation and survival, leading to carcinogenesis. 1,2-Dihydroxy-3-methylcholanthrene has been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of xenobiotic metabolism and immune function.

Efectos Bioquímicos Y Fisiológicos

1,2-Dihydroxy-3-methylcholanthrene can cause DNA damage, chromosomal aberrations, and mutations in cells and animals. It can also induce tumors in various organs, including the liver, lung, and skin. 1,2-Dihydroxy-3-methylcholanthrene has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress. It can also affect immune function and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2-Dihydroxy-3-methylcholanthrene is a potent mutagen and carcinogen that can induce DNA damage and tumors in cells and animals. It is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. However, 1,2-Dihydroxy-3-methylcholanthrene has limitations in terms of its specificity and selectivity for certain types of mutations and tumors. It can also be toxic to cells and animals at high concentrations.

Direcciones Futuras

Future research on 1,2-Dihydroxy-3-methylcholanthrene could focus on the development of more selective and specific mutagens and carcinogens for studying the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. It could also investigate the effects of environmental pollutants on human health and the development of new strategies for preventing and treating cancer. Finally, future research could explore the potential use of 1,2-Dihydroxy-3-methylcholanthrene as a therapeutic agent for cancer and other diseases.

Métodos De Síntesis

1,2-Dihydroxy-3-methylcholanthrene can be synthesized by the reaction of 3-methylcholanthrene with potassium permanganate in sulfuric acid. The reaction yields a mixture of products, including 1,2-Dihydroxy-3-methylcholanthrene and its isomer, 3-hydroxy-1,2-dimethylbenz[a]anthracene. 1,2-Dihydroxy-3-methylcholanthrene can be purified by chromatography or recrystallization.

Propiedades

Número CAS |

15544-91-9 |

|---|---|

Nombre del producto |

1,2-Dihydroxy-3-methylcholanthrene |

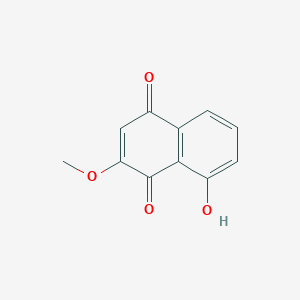

Fórmula molecular |

C21H16O2 |

Peso molecular |

300.3 g/mol |

Nombre IUPAC |

3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |

InChI |

InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3 |

Clave InChI |

MSPGUHVGYWHMPY-UHFFFAOYSA-N |

SMILES |

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |

SMILES canónico |

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.